molecular formula C7H12N2O2 B1317303 (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-26-9

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

Cat. No. B1317303
CAS RN: 930783-26-9
M. Wt: 156.18 g/mol
InChI Key: MTCWTJKARNZOLR-ZCFIWIBFSA-N
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Description

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one, also known as (9AR-HHPO), is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrazinone family, which is a group of organic compounds that contain a pyrazinone ring. It has been widely studied due to its potential to act as an inhibitor in various biochemical processes.

Scientific Research Applications

Asymmetric Synthesis

The compound is used in the field of asymmetric synthesis, particularly in the enantioselective arylation of cyclic aldimines . This process is crucial for producing optically active substances with high enantiomeric purity, which are valuable in creating pharmaceuticals and other chiral compounds.

Pharmaceutical Intermediates

The oxazine ring system, which is part of the compound’s structure, is often used in the synthesis of pharmaceutical intermediates. These intermediates can lead to the development of various medications , including antibiotics, due to their ampholytic nature, which allows them to interact with a wide range of biological targets .

Agrochemical Research

In agrochemical research, oxazine derivatives are explored for their potential use as herbicides . For instance, Oxaziclomefon, an oxazine derivative, has been studied for its application in rice cultivation, although it is not approved in certain regions .

properties

IUPAC Name

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTJKARNZOLR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224439
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

CAS RN

930783-26-9
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930783-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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